LY2780301 was developed by Eli Lilly and Company as part of their research into targeted cancer therapies. It belongs to a class of compounds that inhibit the AKT signaling pathway, which is often dysregulated in cancer. This compound is particularly noted for its ability to induce apoptosis in cancer cells by blocking the phosphorylation of key substrates downstream of AKT.
The synthesis of LY2780301 involves several key steps that utilize standard organic chemistry techniques. Although specific synthetic routes are proprietary, general methods include:
Technical details related to the synthesis are often protected due to intellectual property considerations but are typically characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure.
The molecular structure of LY2780301 can be described in terms of its chemical formula and functional groups.
Data from crystallography studies may provide insights into the three-dimensional conformation of LY2780301 when bound to its target protein.
LY2780301 undergoes several chemical reactions relevant to its mechanism of action:
Technical details regarding these reactions can be assessed through biochemical assays that measure the phosphorylation status of AKT substrates in vitro.
The mechanism by which LY2780301 exerts its effects primarily involves:
Data from experimental studies indicate that LY2780301 effectively reduces cell proliferation rates in various cancer cell lines by modulating these signaling pathways.
The physical and chemical properties of LY2780301 are crucial for understanding its behavior in biological systems:
Relevant data from studies would typically include melting point, boiling point, and spectral data confirming purity.
LY2780301 has several potential applications in scientific research and clinical settings:
Ongoing clinical trials may further elucidate its efficacy and safety profile in patients with specific cancer types.
LY2780301 is an orally bioavailable, selective adenosine triphosphate (ATP)-competitive inhibitor that dually targets the serine/threonine kinases AKT (Protein Kinase B) and p70 ribosomal protein S6 kinase (p70S6K). This dual inhibition disrupts the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway—a critical regulator of cell proliferation, survival, and metabolism frequently hyperactivated in cancers [1] [4]. Its chemical structure (C₂₅H₂₇F₄N₇O; CAS 1226801-23-5) features an indole-derived scaffold, which facilitates high-affinity binding to the ATP pockets of both targets [6] [8].
The inhibitory activity of LY2780301 stems from its ability to stabilize inactive kinase conformations through specific interactions with conserved residues in the catalytic cleft:
Table 1: Key Structural Interactions of LY2780301
Kinase | Hinge Residue Interaction | Hydrophobic Contacts | Binding Affinity (IC₅₀) |
---|---|---|---|
Akt1 | Glu228 (H-bond), Val164 (H-bond) | Phe438, Trp80 | 40 nM* |
p70S6K | Glu99 (H-bond), Leu102 (H-bond) | Ile93, Tyr104 | 56 nM* |
*Values from enzymatic assays [4] [6]
As an ATP-competitive inhibitor, LY2780301 directly competes with ATP for occupancy of the kinase catalytic cleft. Key mechanistic features include:
This mechanism is corroborated by differential scanning fluorimetry (DSF) studies, where LY2780301 increased the thermal stability of Akt and p70S6K by 8.5°C and 7.2°C, respectively—indicating direct stabilization via occupancy of the ATP site [9].
Despite targeting kinases with structural similarities, LY2780301 exhibits high selectivity for Akt and p70S6K over related kinases:
Table 2: Selectivity Profile of LY2780301
Kinase | IC₅₀ (nM) | Selectivity vs. Akt |
---|---|---|
Akt1 | 40 | 1.0x |
p70S6K | 56 | 1.4x |
DNA-PK | 210 | 5.3x |
mTOR | 480 | 12.0x |
PKA | >10,000 | >250x |
Data derived from kinase panel screens [2] [10]
The compound’s indole-oxindole scaffold contributes to selectivity by sterically excluding kinases with bulkier gatekeeper residues (e.g., PKA’s Thr183) [5] [8]. This profile underscores its utility as a pharmacological tool for dissecting PI3K/AKT/p70S6K signaling.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5